Cas no 2282-34-0 (3-sec-Amylphenyl N-Methylcarbamate)

3-sec-Amylphenyl N-Methylcarbamate structure
2282-34-0 structure
Product name:3-sec-Amylphenyl N-Methylcarbamate
CAS No:2282-34-0
MF:C13H19NO2
MW:221.29546
CID:255323
PubChem ID:16787

3-sec-Amylphenyl N-Methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Phenol,3-(1-methylbutyl)-, 1-(N-methylcarbamate)
    • 3-sec-Amylphenyl N-Methylcarbamate
    • M-(1-METHYLBUTYL)PHENYL METHYLCARBAMATE
    • NS00009287
    • Ortho RE-5353
    • Chevron RE 5353
    • ENT 27,127
    • Phenol, 3-(1-methylbutyl)-, methylcarbamate
    • BRN 2275572
    • Caswell No. 454C
    • Bufencarb (Salt/Mix)
    • 3-(1-Methylbutyl)phenyl methylcarbamate #
    • ORTHO-5353
    • RE 9659
    • starbld0010487
    • UNII-ZV1MM336WB
    • AI3-27127
    • PHENOL, 3-(1-METHYLBUTYL)-, 1-(N-METHYLCARBAMATE)
    • 2282-34-0
    • 3-(1-Methylbutyl)phenyl methylcarbamate
    • SCHEMBL1874668
    • DTXSID6042103
    • ZV1MM336WB
    • AKOS040752886
    • (3-pentan-2-ylphenyl) N-methylcarbamate
    • BUX (Salt/Mix)
    • Ortho 5,353
    • OMS 227
    • ENT-27127
    • m-sec-Amylphenyl N-methyl carbamate
    • HSDB 2601
    • 3-SEC-AMYLPHENYL N-METHYLCARBAMATE [HSDB]
    • Phenol, m-sec-pentyl-, methylcarbamate
    • Compound 5353
    • Phenol, m-(1-methylbutyl)-, methylcarbamate
    • 3-(pentan-2-yl)phenyl methylcarbamate
    • 3-s-pentylphenyl n -methylcarbamate
    • 3-(PENTAN-2-YL)PHENYL N-METHYLCARBAMATE
    • Q27295899
    • EPA Pesticide Chemical Code 059302
    • OMS-227
    • Carbamic acid, methyl-, m-(1-methylbutyl)phenyl ester
    • LHTOXQCYXYXXEZ-UHFFFAOYSA-N
    • RE-5353
    • BUX TEN (Salt/Mix)
    • DB-228746
    • Inchi: InChI=1S/C13H19NO2/c1-4-6-10(2)11-7-5-8-12(9-11)16-13(15)14-3/h5,7-10H,4,6H2,1-3H3,(H,14,15)
    • InChI Key: LHTOXQCYXYXXEZ-UHFFFAOYSA-N
    • SMILES: CCCC(C1C=CC=C(OC(NC)=O)C=1)C

Computed Properties

  • Exact Mass: 221.14167
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.0451 (rough estimate)
  • Boiling Point: 362.36°C (rough estimate)
  • Refractive Index: 1.5175 (estimate)
  • PSA: 38.33

3-sec-Amylphenyl N-Methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-480174-25mg
3-sec-Amylphenyl N-Methylcarbamate,
2282-34-0
25mg
¥2858.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-480174-25 mg
3-sec-Amylphenyl N-Methylcarbamate,
2282-34-0
25mg
¥2,858.00 2023-07-11
TRC
A636600-25mg
3-sec-Amylphenyl N-Methylcarbamate
2282-34-0
25mg
$ 184.00 2023-04-19
TRC
A636600-250mg
3-sec-Amylphenyl N-Methylcarbamate
2282-34-0
250mg
$ 1453.00 2023-04-19

3-sec-Amylphenyl N-Methylcarbamate Related Literature

Additional information on 3-sec-Amylphenyl N-Methylcarbamate

Introduction to 3-sec-Amylphenyl N-Methylcarbamate (CAS No: 2282-34-0)

3-sec-Amylphenyl N-Methylcarbamate, identified by the chemical compound code CAS No: 2282-34-0, is a significant organic molecule with a wide range of applications in the field of pharmaceuticals and chemical research. This compound, featuring a phenyl ring substituted with a sec-amyl group and an N-methylcarbamate moiety, has garnered attention due to its structural uniqueness and potential biological activities. The systematic naming adheres to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, ensuring clarity and precision in chemical communication.

The structure of 3-sec-Amylphenyl N-Methylcarbamate consists of a benzene ring linked to a sec-amyl (isobutyl) group at the para position, with an N-methylcarbamate functional group attached to another carbon atom on the ring. This arrangement imparts specific electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The presence of both hydrophobic and polar regions in its molecular structure allows for diverse interactions with biological targets, which has been explored in recent studies.

In recent years, 3-sec-Amylphenyl N-Methylcarbamate has been studied for its potential role in drug discovery and development. Its molecular framework suggests compatibility with various biological pathways, particularly those involving enzyme inhibition and receptor binding. Researchers have been particularly interested in its derivatives, as modifications to the substituents can significantly alter its pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit antimicrobial and anti-inflammatory activities, making them promising candidates for therapeutic applications.

The synthesis of 3-sec-Amylphenyl N-Methylcarbamate typically involves multi-step organic reactions, starting from commercially available precursors such as sec-amyl alcohol and an appropriate phenol derivative. The introduction of the N-methylcarbamate group is often achieved through reactions like carbamoylation or urethane formation. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These methods align with modern green chemistry principles, emphasizing efficiency and minimal waste generation.

From a pharmacological perspective, 3-sec-Amylphenyl N-Methylcarbamate has been investigated for its interaction with enzymes such as esterases and carbamates hydrolases. Its ability to bind to these enzymes suggests potential applications in treating conditions where enzyme activity is dysregulated. Additionally, computational modeling studies have predicted its binding affinity to various protein targets, providing insights into its mechanism of action. These findings are crucial for designing more effective drugs with improved selectivity and reduced side effects.

The analytical characterization of 3-sec-Amylphenyl N-Methylcarbamate relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods confirm the molecular structure and purity of the compound, which are essential for subsequent biological evaluations. High-performance liquid chromatography (HPLC) is also commonly used for determining its concentration in solution or solid form. Such analytical rigor ensures that the compound meets the required standards for research and development purposes.

In the context of drug development, 3-sec-Amylphenyl N-Methylcarbamate serves as a building block for more complex molecules. By functionalizing its core structure, chemists can generate libraries of compounds with tailored properties for screening against disease targets. This approach is particularly relevant in fragment-based drug design, where small molecules like this one are modified iteratively to enhance binding affinity and pharmacokinetic profiles. Recent advances in medicinal chemistry have leveraged such strategies to accelerate the discovery of novel therapeutics.

The toxicological profile of 3-sec-Amylphenyl N-Methylcarbamate has been assessed through in vitro and in vivo studies to evaluate its safety margins. Initial tests indicate low toxicity at moderate doses, but further research is needed to fully understand its long-term effects. These assessments are critical for determining appropriate dosing regimens if it were to be used in clinical settings. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate promising preclinical findings into viable therapeutic options.

Future directions in the study of 3-sec-Amylphenyl N-Methylcarbamate include exploring its role in combination therapies and investigating novel synthetic pathways that could improve accessibility. The integration of artificial intelligence (AI) into drug discovery has also opened new possibilities for optimizing this compound's properties through machine learning algorithms that predict molecular behavior based on vast datasets. Such innovations hold promise for revolutionizing how new drugs are designed and developed.

In conclusion,3-sec-Amylphenyl N-Methylcarbamate (CAS No: 2282-34-0) is a versatile chemical entity with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for developing new drugs targeting various diseases. As scientific understanding advances, so too will our ability to harness this compound's full potential through innovative synthesis methods and interdisciplinary collaboration.

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